2-(2,3-dimethylphenoxy)-N-(2-fluorobenzyl)-N-(furan-2-ylmethyl)acetamide
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Overview
Description
2-(2,3-dimethylphenoxy)-N-(2-fluorobenzyl)-N-(furan-2-ylmethyl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a phenoxy group, a fluorobenzyl group, and a furan-2-ylmethyl group attached to an acetamide backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-dimethylphenoxy)-N-(2-fluorobenzyl)-N-(furan-2-ylmethyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Phenoxy Intermediate: The reaction of 2,3-dimethylphenol with an appropriate halogenated acetic acid derivative under basic conditions to form the phenoxy intermediate.
Introduction of the Fluorobenzyl Group: The phenoxy intermediate is then reacted with 2-fluorobenzyl chloride in the presence of a base to introduce the fluorobenzyl group.
Formation of the Furan-2-ylmethyl Group: The final step involves the reaction of the intermediate with furan-2-ylmethylamine to form the desired acetamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2,3-dimethylphenoxy)-N-(2-fluorobenzyl)-N-(furan-2-ylmethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-(2,3-dimethylphenoxy)-N-(2-fluorobenzyl)-N-(furan-2-ylmethyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2,3-dimethylphenoxy)-N-(2-fluorobenzyl)-N-(furan-2-ylmethyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,3-dimethylphenoxy)-N-(2-chlorobenzyl)-N-(furan-2-ylmethyl)acetamide
- 2-(2,3-dimethylphenoxy)-N-(2-bromobenzyl)-N-(furan-2-ylmethyl)acetamide
- 2-(2,3-dimethylphenoxy)-N-(2-iodobenzyl)-N-(furan-2-ylmethyl)acetamide
Uniqueness
The presence of the fluorobenzyl group in 2-(2,3-dimethylphenoxy)-N-(2-fluorobenzyl)-N-(furan-2-ylmethyl)acetamide imparts unique properties, such as increased lipophilicity and potential for specific interactions with biological targets, distinguishing it from its analogs with different halogen substituents.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C22H22FNO3 |
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Molecular Weight |
367.4 g/mol |
IUPAC Name |
2-(2,3-dimethylphenoxy)-N-[(2-fluorophenyl)methyl]-N-(furan-2-ylmethyl)acetamide |
InChI |
InChI=1S/C22H22FNO3/c1-16-7-5-11-21(17(16)2)27-15-22(25)24(14-19-9-6-12-26-19)13-18-8-3-4-10-20(18)23/h3-12H,13-15H2,1-2H3 |
InChI Key |
UEGIGMDVMIUFOL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)OCC(=O)N(CC2=CC=CC=C2F)CC3=CC=CO3)C |
Origin of Product |
United States |
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